molecular formula C20H24ClN3O2 B2785712 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea CAS No. 1208766-87-3

1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea

Cat. No. B2785712
CAS RN: 1208766-87-3
M. Wt: 373.88
InChI Key: SYOUZPKUSUYIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has therapeutic potential in a variety of B-cell malignancies and autoimmune diseases.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that is critical for B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream signaling molecules, leading to B-cell activation and proliferation. Inhibition of BTK with 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea leads to decreased B-cell receptor signaling, ultimately resulting in apoptosis of malignant B cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibition of BTK, with an IC50 of 0.85 nM. In preclinical studies, this compound has demonstrated efficacy in a variety of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. This compound has also shown promise in preclinical models of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea is its potency and selectivity for BTK. This allows for specific inhibition of B-cell receptor signaling without affecting other signaling pathways. However, a limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea. One area of interest is combination therapy with other targeted agents, such as inhibitors of PI3K or CD20. Another potential direction is the development of this compound as a treatment for autoimmune diseases, where B-cell receptor signaling plays a role in disease pathogenesis. Additionally, further studies are needed to determine the optimal dosing and schedule of this compound in clinical settings.

Synthesis Methods

The synthesis of 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea involves the reaction of 1-(2-chlorophenyl)-3-(3-aminopropyl)urea with 2-phenylmorpholine in the presence of a palladium catalyst. The reaction yields this compound as a white solid with a purity of >99%.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In these studies, this compound has demonstrated potent and selective inhibition of BTK, leading to decreased B-cell receptor signaling and subsequent apoptosis of malignant B cells. This compound has also been shown to have immunomodulatory effects, including inhibition of cytokine production and suppression of T-cell activation.

properties

IUPAC Name

1-(2-chlorophenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c21-17-9-4-5-10-18(17)23-20(25)22-11-6-12-24-13-14-26-19(15-24)16-7-2-1-3-8-16/h1-5,7-10,19H,6,11-15H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOUZPKUSUYIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.